5-chloro-N-[3-(ethylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-(propylsulfonyl)pyrimidine-4-carboxamide
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Overview
Description
5-CHLORO-N-[3-(ETHYLCARBAMOYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]-2-(PROPANE-1-SULFONYL)PYRIMIDINE-4-CARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a benzothiophene ring, a pyrimidine ring, and several functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
The synthesis of 5-CHLORO-N-[3-(ETHYLCARBAMOYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]-2-(PROPANE-1-SULFONYL)PYRIMIDINE-4-CARBOXAMIDE involves multiple steps, including the formation of the benzothiophene and pyrimidine rings, followed by the introduction of the ethylcarbamoyl and propane-1-sulfonyl groups. The reaction conditions typically require specific reagents and catalysts to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve optimization of these synthetic routes to scale up the process while maintaining efficiency and cost-effectiveness .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups within the compound to their corresponding reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and catalysts like palladium on carbon.
Scientific Research Applications
5-CHLORO-N-[3-(ETHYLCARBAMOYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]-2-(PROPANE-1-SULFONYL)PYRIMIDINE-4-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways and mechanisms.
Medicine: It has potential therapeutic applications due to its ability to modulate specific biological targets, which could lead to the development of new drugs.
Mechanism of Action
The mechanism by which 5-CHLORO-N-[3-(ETHYLCARBAMOYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]-2-(PROPANE-1-SULFONYL)PYRIMIDINE-4-CARBOXAMIDE exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. The specific molecular targets and pathways involved depend on the context in which the compound is used .
Comparison with Similar Compounds
Compared to other similar compounds, 5-CHLORO-N-[3-(ETHYLCARBAMOYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]-2-(PROPANE-1-SULFONYL)PYRIMIDINE-4-CARBOXAMIDE stands out due to its unique combination of functional groups and structural features. Similar compounds include:
3-Chloro-5-(ethylcarbamoyl)phenylboronic acid: Shares the ethylcarbamoyl group but differs in the overall structure and functional groups.
Phenyl boronic acid derivatives: These compounds have similar boronic acid functionality but differ in their specific substituents and overall structure.
Properties
Molecular Formula |
C19H23ClN4O4S2 |
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Molecular Weight |
471.0 g/mol |
IUPAC Name |
5-chloro-N-[3-(ethylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-propylsulfonylpyrimidine-4-carboxamide |
InChI |
InChI=1S/C19H23ClN4O4S2/c1-3-9-30(27,28)19-22-10-12(20)15(23-19)17(26)24-18-14(16(25)21-4-2)11-7-5-6-8-13(11)29-18/h10H,3-9H2,1-2H3,(H,21,25)(H,24,26) |
InChI Key |
FUSHWNYOAIFJMN-UHFFFAOYSA-N |
Canonical SMILES |
CCCS(=O)(=O)C1=NC=C(C(=N1)C(=O)NC2=C(C3=C(S2)CCCC3)C(=O)NCC)Cl |
Origin of Product |
United States |
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